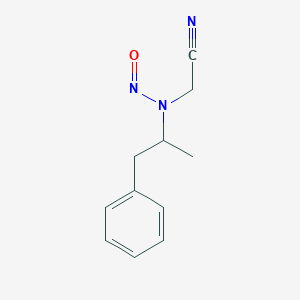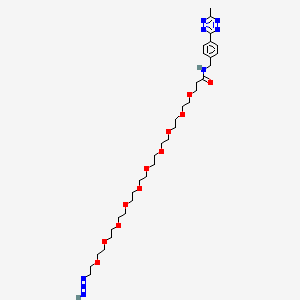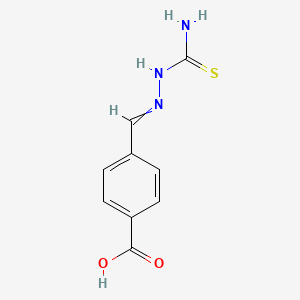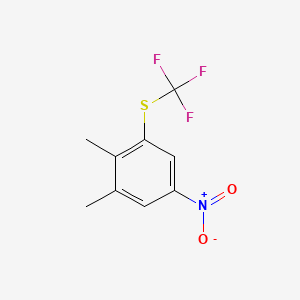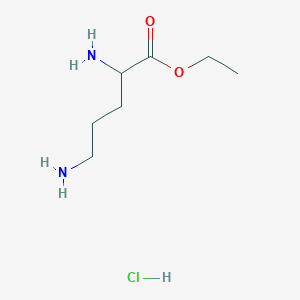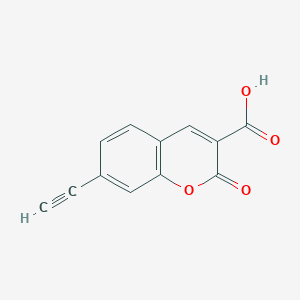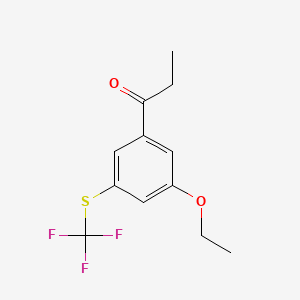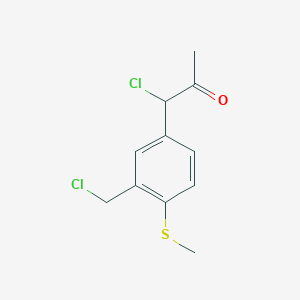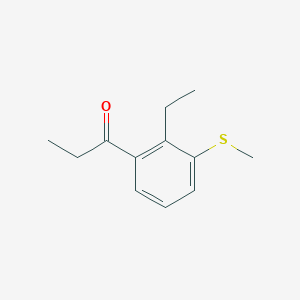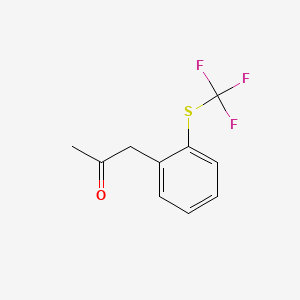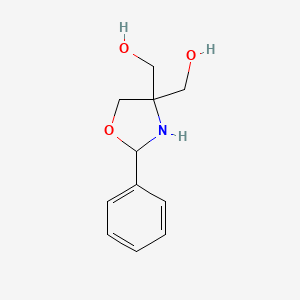
(2-Phenyloxazolidine-4,4-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenyloxazolidine-4,4-diyl)dimethanol is an organic compound with the molecular formula C11H15NO3. It is a derivative of oxazolidine, featuring a phenyl group attached to the oxazolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyloxazolidine-4,4-diyl)dimethanol typically involves the reaction of phenylglycinol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the oxazolidine ring . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
化学反応の分析
Types of Reactions
(2-Phenyloxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines or alcohols
Substitution: Brominated or nitrated derivatives
科学的研究の応用
(2-Phenyloxazolidine-4,4-diyl)dimethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations
作用機序
The mechanism of action of (2-Phenyloxazolidine-4,4-diyl)dimethanol involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions, causing a change in fluorescence properties. This interaction is often mediated by the formation of coordination complexes between the oxazolidine ring and the metal ions . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .
類似化合物との比較
Similar Compounds
(2-Phenyl-1,3-dioxane-5,5-diyl)dimethanol: Similar in structure but with a dioxane ring instead of oxazolidine.
4,4-Dimethyl-2-phenyl-2-oxazoline: Another oxazolidine derivative with different substituents.
(1H-Pyrrole-2,5-diyl)dimethanol: Contains a pyrrole ring instead of oxazolidine .
Uniqueness
(2-Phenyloxazolidine-4,4-diyl)dimethanol is unique due to its specific combination of the oxazolidine ring and phenyl group, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its potential antimicrobial activity set it apart from other similar compounds .
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
[4-(hydroxymethyl)-2-phenyl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C11H15NO3/c13-6-11(7-14)8-15-10(12-11)9-4-2-1-3-5-9/h1-5,10,12-14H,6-8H2 |
InChIキー |
RTEPELJDOZAKMK-UHFFFAOYSA-N |
正規SMILES |
C1C(NC(O1)C2=CC=CC=C2)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


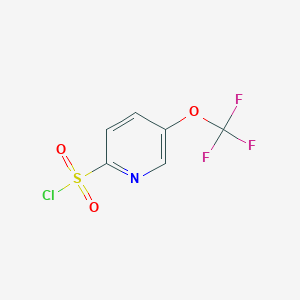
![2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one](/img/structure/B14059936.png)

